2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide
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Overview
Description
2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science .
Preparation Methods
The synthesis of 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Introduction of the Methylthio Group: The methylthio group can be introduced by reacting the benzothiazole derivative with methylthiolating agents under appropriate conditions.
Chemical Reactions Analysis
2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the benzothiazole ring or the fluorinated benzamide moiety, depending on the reducing agents used.
Scientific Research Applications
2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Biological Research: It is used in biological assays to study its effects on various cellular processes, including apoptosis and cell cycle regulation.
Material Science: The compound’s unique chemical properties make it a candidate for the development of new materials with specific electronic or optical characteristics.
Mechanism of Action
The mechanism of action of 2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways.
Apoptosis Induction: It can induce apoptosis in cancer cells by activating caspases and altering the balance of pro-apoptotic and anti-apoptotic proteins.
Cell Cycle Arrest: The compound can cause cell cycle arrest at specific phases, preventing cancer cell proliferation.
Comparison with Similar Compounds
2,6-difluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide can be compared with other benzothiazole derivatives:
6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide: This compound has a methoxy group instead of a methylthio group, which can affect its biological activity and chemical reactivity.
N-(benzo[d]thiazol-2-yl)-2-(phenylamino)benzamides: These derivatives have different substituents on the benzothiazole ring, leading to variations in their pharmacological properties.
Properties
IUPAC Name |
2,6-difluoro-N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F2N2OS2/c1-21-8-5-6-11-12(7-8)22-15(18-11)19-14(20)13-9(16)3-2-4-10(13)17/h2-7H,1H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGNZYBKTKETHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F2N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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